N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9F3N2O3S2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.00066899 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antiviral Activities
A study synthesized novel derivatives related to celecoxib, including sulfonamide compounds, to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesized compounds showed promising anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications in cancer and viral infections (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Use
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides highlighted their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors have potential for therapeutic applications in neurological diseases, demonstrating the broad utility of sulfonamide derivatives in targeting specific enzymatic pathways for disease treatment (Röver et al., 1997).
Antiproliferative and Genotoxic Effects
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes exhibit significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cell lines, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).
Photodynamic Therapy for Cancer Treatment
A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its good fluorescence properties and high photodegradation quantum yield support its application in Type II mechanisms for treating cancer (Pişkin et al., 2020).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moiety have been designed for UV protection and antimicrobial finishing of cotton fabrics. These dyes not only enhance the fabric's dyeability but also impart UV protection and antibacterial properties, demonstrating the versatility of sulfonamide derivatives in material science applications (Mohamed et al., 2020).
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-7-6-20-10(15-7)16-21(17,18)9-4-2-8(3-5-9)19-11(12,13)14/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJHDDTEQLNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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